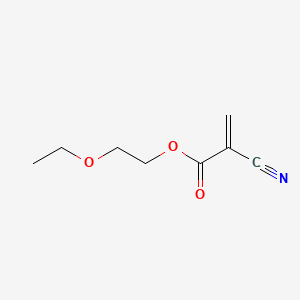

2-Ethoxyethyl 2-cyanoacrylate

Description

Contextualization within the Cyanoacrylate Ester Family in Academic Research

2-Ethoxyethyl 2-cyanoacrylate belongs to the family of cyanoacrylate esters, which are vinyl monomers known for their rapid polymerization and adhesive properties. mdpi.com This family includes a variety of compounds with different alkyl chain lengths and structures, leading to a range of properties and applications. vulcanchem.comnih.gov The fundamental structure of a cyanoacrylate features a double bond with two strong electron-withdrawing groups attached to the α-carbon: a nitrile (CN) group and an ester (COOR) group. nih.govraajournal.com This configuration makes the β-carbon highly susceptible to nucleophilic attack, which initiates a rapid anionic polymerization process, often triggered by weak bases like moisture. vulcanchem.comnih.govaronalpha.net

Academic research has extensively studied various members of the cyanoacrylate family, from short-chain esters like methyl and ethyl 2-cyanoacrylate, commonly found in household "super glues," to longer-chain variants like n-butyl and 2-octyl 2-cyanoacrylate, which have found utility in biomedical applications as tissue adhesives. mdpi.comafinitica.com The length and structure of the alkyl side chain (the 'R' group in the ester) significantly influence the properties of both the monomer and the resulting polymer. nih.govresearchgate.net For instance, shorter chain cyanoacrylates tend to form rigid, brittle polymers, while longer chains can impart more flexibility. researchgate.net

Distinctive Features of this compound for Research Applications

This compound distinguishes itself from other members of the cyanoacrylate family through several key features that are of particular interest in research settings:

Presence of an Ether Linkage: The most notable feature is the ethoxyethyl group, which contains a flexible ether linkage (-O-). This structural element imparts increased flexibility to the resulting polymer compared to its straight-chain alkyl counterparts. nih.govscispace.com

Lower Volatility and Odor: Compared to short-chain cyanoacrylates like methyl and ethyl esters, this compound has a lower vapor pressure. mdpi.comnih.govindustrialchemicals.gov.au This results in reduced odor and minimizes a phenomenon known as "blooming," where monomer vapor polymerizes and deposits as a white, chalky residue near the bond line. mdpi.com

Enhanced Biodegradability: The ether side chain in this compound contributes to the enhanced biodegradability of its polymer. vulcanchem.comnih.gov Hydrolysis studies have shown that poly(ethoxyethyl cyanoacrylate) degrades faster than polymers of ethyl and isobutyl cyanoacrylate. nih.gov This property is of significant interest for applications requiring controlled degradation over time.

Softer Polymer Formation: The polymer derived from ethoxyethyl cyanoacrylate is significantly softer and has lower softening and glass transition temperatures compared to polymers from methyl, ethyl, or isobutyl cyanoacrylates. nih.gov This contributes to a less brittle and more flexible cured material. vulcanchem.com

These distinctive properties make this compound a valuable subject for research, particularly in areas where flexibility, low odor, and biodegradability are desired characteristics.

Overview of Key Academic Research Domains

Research involving this compound spans several key domains, driven by its unique set of properties:

Biomedical Materials: A significant area of research focuses on its potential use in biomedical applications. afinitica.com Studies have explored its use as a component in tissue adhesives and for embolization procedures. raajournal.comafinitica.com The enhanced flexibility and biodegradability of its polymer are advantageous in these contexts. nih.gov Research has also investigated the cytotoxicity of its polymer, noting that while it degrades to release formaldehyde (B43269), the specific properties of the polymer influence this process. nih.gov

Drug Delivery Systems: The biodegradability of poly(ethoxyethyl cyanoacrylate) makes it a candidate for research into controlled drug release systems. mdpi.com

Adhesive Formulations: In industrial and commercial applications, it is researched for use in low-odor, low-blooming adhesive formulations. mdpi.comaronalpha.netafinitica.com Its ability to form a more flexible bond is also a key area of investigation. aronalpha.net

Pesticide and Herbicide Development: The 2-cyanoacrylate structure, in general, has been a scaffold for the development of new bioactive compounds. Research has been conducted on synthesizing derivatives of this compound to evaluate their herbicidal activities. sioc-journal.cnresearchgate.netnih.gov

Significance of Research on this compound in Polymer Science

In the field of polymer science, this compound is significant for several reasons. The study of its polymerization and the characterization of its polymer contribute to a deeper understanding of structure-property relationships in the cyanoacrylate family.

The synthesis of this compound itself presents research challenges and opportunities. The typical synthesis involves a multi-step process, starting with the esterification of ethoxyethanol and cyanoacetic acid to form ethoxyethyl cyanoacetate (B8463686). vulcanchem.comscispace.com This intermediate then undergoes a condensation reaction with formaldehyde, followed by depolymerization of the resulting oligomer to yield the final monomer. vulcanchem.comscispace.com Research has focused on optimizing this process, for instance, by identifying superior solvents like toluene (B28343) to improve the yield of the monomer. nih.gov

The polymerization of this compound is predominantly an anionic process, initiated by weak bases. vulcanchem.com The resulting polymer, poly(ethoxyethyl 2-cyanoacrylate), has been the subject of detailed characterization. Studies have shown that it is a largely amorphous material with low crystallinity. scispace.com Its mechanical properties, particularly its increased toughness and flexibility compared to poly(ethyl cyanoacrylate), are of significant interest to polymer scientists. scispace.com

Furthermore, research into the degradation of poly(ethoxyethyl 2-cyanoacrylate) provides valuable insights into the stability and environmental impact of cyanoacrylate-based polymers. Hydrolysis studies, which measure formaldehyde generation and mass loss, have demonstrated its faster degradation profile compared to other common poly(alkyl cyanoacrylates). nih.gov This research is crucial for designing polymers with specific degradation rates for various applications.

Table of Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₃ nih.gov |

| Molecular Weight | 169.18 g/mol nih.gov |

| Physical State | Colorless liquid (at room temperature) vulcanchem.com |

| IUPAC Name | 2-ethoxyethyl 2-cyanoprop-2-enoate nih.gov |

| CAS Number | 21982-43-4 nih.gov |

Comparative Properties of Cyanoacrylate Polymers

| Polymer | Softening/Glass Transition Temperature | Hydrolysis Rate (Degradation) |

|---|---|---|

| Poly(ethoxyethyl cyanoacrylate) | Much lower than methyl, ethyl, or isobutyl polymers nih.gov | Faster than ethyl and isobutyl polymers nih.gov |

| Poly(methyl cyanoacrylate) | Higher than ethoxyethyl polymer nih.gov | Slower than ethoxyethyl polymer nih.gov |

| Poly(ethyl cyanoacrylate) | Higher than ethoxyethyl polymer nih.gov | Slower than ethoxyethyl polymer nih.gov |

| Poly(isobutyl cyanoacrylate) | Higher than ethoxyethyl polymer nih.gov | Slower than ethoxyethyl polymer nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyethyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-11-4-5-12-8(10)7(2)6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDPHMACOQAPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26877-41-8 | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-ethoxyethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26877-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5066744 | |

| Record name | 2-Ethoxyethyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21982-43-4 | |

| Record name | Ethoxyethyl 2-cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21982-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyethyl cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021982434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-ethoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyethyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl 2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYETHYL CYANOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L74VT267ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Ethoxyethyl 2 Cyanoacrylate

Established Synthetic Pathways for 2-Ethoxyethyl 2-Cyanoacrylate Monomer

The synthesis of this compound is not a direct process due to the high reactivity of the monomer. scispace.com The most common and established method involves the Knoevenagel condensation to form a prepolymer, which is then subjected to thermal depolymerization. scispace.com

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of cyanoacrylates. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, 2-ethoxyethyl cyanoacetate (B8463686), with an aldehyde or ketone, typically formaldehyde (B43269) or its derivatives. scispace.comscielo.org.mx

The initial step in the synthesis of this compound is the reaction between 2-ethoxyethyl cyanoacetate and a formaldehyde source, such as paraformaldehyde. scispace.com This condensation reaction is typically catalyzed by a base, such as piperidine. epo.orggoogleapis.com The reaction leads to the formation of an oligomeric or polymeric intermediate of this compound. scispace.com Research has shown that the choice of solvent can significantly impact the molecular weight of the resulting oligomer, with less polar solvents like toluene (B28343) leading to higher molecular weight oligomers. scispace.comnih.gov

The proposed mechanism for this base-catalyzed Knoevenagel reaction involves several steps. scispace.com Initially, the cyanoacetate undergoes a nucleophilic reaction with formaldehyde to form an intermediate compound. scispace.com This is followed by a subsequent reaction with another molecule of cyanoacetate, releasing a water molecule. scispace.com This process continues, with the intermediate reacting again with formaldehyde, leading to the growth of the oligomer chain. scispace.com

A mixture of benzene (B151609) and toluene can be used as the reaction solvent system, with the reaction temperature controlled between 65 and 95°C. scispace.com The completion of the reaction can be monitored by measuring the amount of water collected as a by-product. scispace.com

Table 1: Reaction Parameters for Knoevenagel Condensation

| Parameter | Value/Condition | Source(s) |

| Reactants | 2-Ethoxyethyl cyanoacetate, Paraformaldehyde | scispace.com |

| Catalyst | Piperidine | epo.orggoogleapis.com |

| Solvent | Toluene, Benzene-Toluene Mixture | scispace.comnih.gov |

| Temperature | 65-95 °C | scispace.com |

Once the oligomeric intermediate is formed, the next critical step is its thermal depolymerization, also known as pyrolysis or cracking, to yield the desired this compound monomer. scispace.com This process is carried out at elevated temperatures, typically around 160-210°C, and under a high vacuum. scispace.comgoogleapis.comnih.gov An acidic atmosphere is often employed during depolymerization. scispace.com

To prevent the newly formed, highly reactive monomer from immediately polymerizing again, polymerization inhibitors such as hydroquinone (B1673460) and phosphorus pentoxide (P₂O₅) are added to the reaction mixture. scispace.comepo.orgnih.gov Sulfur dioxide gas may also be introduced for this purpose. scispace.comnih.gov The crude monomer is collected as a distillate, which can then be further purified. scispace.com Studies have indicated that the yield of the monomer is higher when the preceding oligomer has a higher molecular weight and a narrower molecular weight distribution. nih.gov

The depolymerization process can be analyzed using thermogravimetric analysis (TGA), which shows distinct weight loss stages corresponding to the depolymerization of different molecular weight species within the oligomer. scispace.com For instance, one study observed two degradation temperatures at 194°C and 253°C, attributed to the depolymerization of high and low molecular weight oligomers, respectively. scispace.com

Table 2: Conditions for Thermal Depolymerization

| Parameter | Value/Condition | Source(s) |

| Starting Material | Oligo(ethoxyethyl 2-cyanoacrylate) | scispace.com |

| Temperature | 160-210 °C | scispace.comgoogleapis.comnih.gov |

| Pressure | High Vacuum | scispace.com |

| Inhibitors | Hydroquinone, Phosphorus Pentoxide (P₂O₅), Sulfur Dioxide | scispace.comepo.orgnih.gov |

Reaction of 2-Ethoxyethyl Cyanoacetate with Formaldehyde Derivatives

Alternative Esterification and Transesterification Routes

While the Knoevenagel condensation followed by depolymerization is the most common route, alternative methods involving esterification and transesterification have also been explored for the synthesis of cyanoacrylates. google.comatlantis-press.com Transesterification can be a viable pathway, for instance, by reacting an existing cyanoacrylate ester with a different alcohol. google.comgoogle.com This can be particularly useful for introducing different ester side chains. epo.org

For example, a process has been described where a polymer of a cyanoacrylate is transesterified with an alcohol, followed by cracking of the resulting polymer to yield the desired monomer. google.com Another approach involves the transesterification of an ester of cyanoacetic acid with an alcohol in the presence of a catalyst like ytterbium trifluoromethane (B1200692) sulfonate, followed by a condensation reaction with formaldehyde. epo.org

Synthesis of Key Precursor: 2-Ethoxyethyl Cyanoacetate

The primary precursor for the synthesis of this compound is 2-ethoxyethyl cyanoacetate. scispace.comcymitquimica.com This compound is typically synthesized through the esterification of cyanoacetic acid with 2-ethoxyethanol (B86334). scispace.com

Esterification of Cyanoacetic Acid with 2-Ethoxyethanol

The synthesis of 2-ethoxyethyl cyanoacetate is achieved by the direct esterification of cyanoacetic acid with 2-ethoxyethanol. scispace.comeuropa.eu This reaction is generally carried out in the presence of an acid catalyst. scispace.com

Various catalysts have been investigated for this esterification, including sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like Amberlyst 15. scispace.com While sulfuric acid can lead to the formation of precipitates, p-toluenesulfonic acid and Amberlyst 15 have been shown to be effective alternatives. scispace.com The reaction temperature is a critical parameter, with a maximum conversion often achieved around 130°C. scispace.com The progress of the reaction can be monitored using techniques like gas chromatography/mass spectrometry (GC/MS) to identify the formation of the desired ester and any by-products. scispace.com

Catalytic and Solvent System Considerations for Precursor Synthesis

The primary precursor for this compound is its corresponding cyanoacetate ester, ethoxyethyl cyanoacetate. scispace.com This intermediate is commonly synthesized through the esterification of 2-ethoxyethanol (also known as ethyl cellosolve) and cyanoacetic acid. scispace.comvulcanchem.com An alternative precursor, 2-ethoxyethyl acetate, is also produced via esterification of ethyl cellosolve with acetic acid and can be used as a chemical intermediate. atamanchemicals.comatamanchemicals.com

The selection of catalysts and solvents is critical in these precursor reactions to ensure high yield and purity.

Catalysts: Acid catalysts are predominantly used for the esterification process. Common choices include sulfuric acid, p-toluenesulfonic acid, and oxalic acid. atamanchemicals.comatamanchemicals.comgoogle.com Cation exchange resins in their H-form, such as Wofatit-KPS, are also employed, offering the advantage of producing colorless products and reducing equipment corrosion. atamanchemicals.comgoogle.com For the condensation of cyanoacetic acid with the alcohol, dicyclohexylcarbodiimide (B1669883) (DCC) is another effective agent. nih.gov

Solvents: The solvent system often serves a dual purpose: dissolving reactants and facilitating the removal of water, a byproduct of esterification, typically through azeotropic distillation. nih.govnih.gov Toluene is a frequently used solvent for this purpose. google.comnih.gov In some processes, particularly those aiming to be more environmentally friendly or safer, the use of azeotroping solvents is eliminated by employing high-boiling point solvents like esters of poly(ethylene glycol) (PEG), such as PEG diacetate. google.com For DCC-mediated condensations, tetrahydrofuran (B95107) (THF) is a common solvent. nih.gov

The reaction conditions are optimized to drive the equilibrium towards the product. For instance, the esterification of ethyl cellosolve with acetic acid is often conducted at temperatures between 105-130°C, with continuous removal of water via rectification. atamanchemicals.comatamanchemicals.com

Table 1: Catalytic and Solvent Systems for Precursor Synthesis

| Precursor | Reactants | Catalyst | Solvent | Reference |

|---|---|---|---|---|

| 2-Ethoxyethyl Acetate | Ethyl Cellosolve + Acetic Acid | Sulfuric Acid, p-Toluenesulfonic Acid, Oxalic Acid, Cation Exchange Resin | None (Rectification for water removal) | atamanchemicals.comatamanchemicals.comgoogle.com |

| Ethoxyethyl Cyanoacetate | 2-Ethoxyethanol + Cyanoacetic Acid | Sulfuric Acid | Toluene | google.com |

| Cyanoacetate Esters (general) | Alcohol + Cyanoacetic Acid | Dicyclohexylcarbodiimide (DCC) | Tetrahydrofuran (THF) | nih.gov |

Optimization Strategies in this compound Monomer Synthesis

Influence of Reaction Solvents on Yield and Purity

The choice of solvent during the initial condensation reaction significantly impacts the properties of the resulting oligomer and, consequently, the final monomer yield. scispace.comnih.gov Research indicates that solvent polarity is a key factor. scispace.com

Toluene has been identified as a superior reaction solvent compared to more polar options like methyl alcohol or xylene, leading to higher yields of the cyanoacrylate monomer. vulcanchem.comnih.gov

Less polar solvents, such as benzene or benzene-toluene mixtures, tend to produce oligomers with higher molecular weights. scispace.com

Conversely, the use of more polar solvents like n-butyl acetate and xylene results in the formation of oligomers with lower molecular weights and narrower distributions. scispace.com

To improve safety and purity by avoiding traditional azeotropic solvents, esters of poly(ethylene glycol) (PEG) have been proposed as an alternative solvent system for both the condensation and depolymerization stages. google.com

Table 2: Effect of Solvents on Oligomer Formation and Monomer Yield

| Solvent | Effect on Oligomer Molecular Weight | Effect on Monomer Yield | Reference |

|---|---|---|---|

| Toluene | Favorable for high molecular weight | High | scispace.comvulcanchem.comnih.gov |

| Benzene | Higher molecular weight than toluene | Not specified, but implies higher yield | scispace.com |

| Xylene | Low molecular weight | Lower | scispace.comvulcanchem.comnih.gov |

| n-Butyl Acetate | Low molecular weight | Not specified | scispace.com |

| Methyl Alcohol | Not specified | Lower | nih.gov |

| PEG Diacetate | Allows for high molecular weight polymer formation | Higher potential yield | google.com |

Control of Oligomer Molecular Weight and Distribution

The characteristics of the intermediate oligomer are a critical determinant of the final monomer yield. Studies have consistently shown that a higher molecular weight of the condensation oligomer, combined with a narrower molecular weight distribution, results in a higher yield of the 2-cyanoacrylate monomer upon pyrolysis. vulcanchem.comnih.gov

Control over the oligomer's molecular properties is achieved by manipulating reaction parameters:

Reaction Temperature: Lowering the reaction temperature can help minimize the formation of undesirable low-molecular-weight species. scispace.com

Solvent Polarity: As discussed previously, less polar solvents promote the formation of higher molecular weight oligomers. scispace.com

Reaction Time: The molecular weight of the oligomer builds up over time during the condensation reaction, and this can be monitored to determine the optimal point to proceed to the depolymerization step. scispace.com

The thermal degradation of these oligomers is understood to be a chain process that starts at the ends of the polymer chains, yielding the volatile monomeric product. nih.gov Therefore, starting with a well-defined, high-molecular-weight oligomer provides a more efficient conversion to the desired monomer. vulcanchem.comgoogle.com

Inhibitor and Stabilizer Integration during Synthesis and Storage

Due to the high reactivity of cyanoacrylate monomers, which can polymerize rapidly in the presence of weak bases like water, the integration of inhibitors and stabilizers throughout the synthesis and storage process is non-negotiable. raajournal.comharvard.edu These stabilizers fall into two main categories: anionic inhibitors and free-radical inhibitors. raajournal.comgoogle.com

Anionic (Acidic) Inhibitors: These are used to prevent premature anionic polymerization, which is the primary curing mechanism. They are often added at multiple stages.

During Synthesis: Strong acids like phosphoric acid or sulfuric acid are added to neutralize the basic catalyst used in the Knoevenagel condensation before the high-temperature depolymerization step. core.ac.uk Acidic gases such as sulfur dioxide or nitric oxide are also used as polymerization inhibitors during the depolymerization and distillation processes. raajournal.comderpharmachemica.com

During Purification & Storage: The purified monomer is stabilized with acidic compounds. nih.govderpharmachemica.com These can include vapor-phase stabilizers like sulfur dioxide and liquid-phase stabilizers like p-toluenesulfonic acid, sulfuric acid, acetic acid, or boron trifluoride etherate complex. nih.govgoogle.comgoogleapis.com The concentration must be carefully controlled, as too much can over-stabilize the monomer and impede its function as an adhesive. raajournal.com

Free-Radical Inhibitors: These prevent polymerization initiated by free radicals, which can be triggered by heat or light, and are crucial for long-term storage stability. core.ac.ukraajournal.com

During Synthesis: Inhibitors like hydroquinone and phosphorus pentoxide are often added to the oligomer mixture before and during the thermal cracking and distillation stages to prevent polymerization at high temperatures. nih.govnih.gov

During Storage: The final monomer product is formulated with radical inhibitors. derpharmachemica.com Commonly used substances include hydroquinone, hydroquinone monomethyl ether (MEHQ), and various hindered phenols like butylated hydroxyanisole (BHA). raajournal.comgoogle.comgoogleapis.com

Table 3: Common Inhibitors and Stabilizers

| Inhibitor Type | Compound | Primary Stage of Use | Reference |

|---|---|---|---|

| Anionic (Acidic) | Sulfur Dioxide (SO₂) | Depolymerization, Distillation, Storage | raajournal.comderpharmachemica.com |

| Phosphoric Acid (H₃PO₄) | Post-condensation, Pre-depolymerization | core.ac.uk | |

| p-Toluenesulfonic Acid | Storage | nih.gov | |

| Boron Trifluoride (BF₃) Etherate | Storage | googleapis.com | |

| Free-Radical | Hydroquinone | Depolymerization, Distillation, Storage | nih.govnih.govcore.ac.uk |

| Phosphorus Pentoxide (P₂O₅) | Depolymerization, Distillation | nih.govnih.gov | |

| Butylated Hydroxyanisole (BHA) | Storage | google.com |

High Purity Monomer Production Techniques

The crude this compound monomer obtained after depolymerization contains unreacted precursors, oligomers, and byproducts, necessitating a robust purification process to achieve the high purity required for adhesive applications. core.ac.ukgoogle.com

The principal technique for purification is distillation , specifically fractional distillation performed under reduced pressure (vacuum). core.ac.ukderpharmachemica.com This method lowers the boiling point of the monomer, preventing thermal degradation and premature polymerization during purification.

Key aspects of high-purity production include:

Repeated Distillations: To achieve a very high degree of purity, the monomer may undergo repeated vacuum distillations. nih.gov

Inhibitor Use During Distillation: The presence of both anionic and free-radical inhibitors (e.g., phosphorus pentoxide and hydroquinone) during the distillation process is critical to prevent the monomer from polymerizing in the distillation apparatus. nih.govnih.gov A specialized technique involves using a polymerization inhibitor with a boiling point very close to that of the cyanoacrylate monomer, ensuring that the inhibitor co-distills with the monomer and remains present to stabilize the purified product. google.com

Advanced Distillation Equipment: The use of a multi-plate distillation column or an increased reflux ratio can enhance separation efficiency, potentially allowing for the production of a high-purity monomer in a single step. google.com

Column Chromatography: In some cases, column chromatography may be used as a post-synthesis purification step to effectively remove oligomeric byproducts.

Through these meticulous purification techniques, a final monomer product with high purity, and thus reliable stability and performance, is obtained. core.ac.ukgoogle.com

Polymerization Mechanisms, Kinetics, and Controlled Polymerization

Anionic Polymerization of 2-Ethoxyethyl 2-Cyanoacrylate

The hallmark of this compound is its capacity to undergo extremely rapid anionic polymerization, a characteristic that underpins its function as an instant adhesive. This process is triggered by the presence of even weak nucleophiles.

The initiation of anionic polymerization of this compound is a facile process, readily commenced by a variety of nucleophilic species. The high reactivity of the monomer is attributed to the two strong electron-withdrawing groups—the nitrile (CN) and the ester (COOR)—attached to the α-carbon of the vinyl group. This electronic structure renders the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles.

Common initiators include:

Moisture: Ambient humidity is a ubiquitous and effective initiator. Water molecules can act as weak nucleophiles, attacking the β-carbon and generating a carbanion. This is the primary mechanism for the curing of "super glue" type adhesives upon exposure to air.

Alcohols: Similar to water, alcohols can initiate polymerization.

Hydroxyl Ions (OH⁻): Being stronger nucleophiles than water, hydroxyl ions lead to very rapid initiation.

Amines and Phosphines: Tertiary amines and phosphines are also potent initiators, leading to a zwitterionic polymerization pathway where a zwitterion is formed, which then propagates the polymerization.

The general initiation step by an anionic nucleophile (Nu⁻) can be represented as the attack on the electrophilic β-carbon of the monomer, leading to the formation of a carbanion.

Following initiation, the newly formed carbanion at the α-carbon acts as a potent nucleophile itself. This carbanion then attacks the β-carbon of another this compound monomer. This process, known as propagation, repeats rapidly, leading to the formation of long polymer chains.

A critical factor in the high reactivity and rapid propagation of cyanoacrylates is the stability of the propagating carbanion. The negative charge on the α-carbon is effectively delocalized through resonance by both the adjacent cyano (-CN) and ester (-COOC2H4OC2H5) groups. This resonance stabilization makes the formation of the carbanion favorable and drives the polymerization forward at a remarkable rate.

The propagation rate coefficients (kp) for cyanoacrylates are significantly high. For instance, studies on n-butyl 2-cyanoacrylate have reported kp values approaching 10^6 L·mol⁻¹·s⁻¹, which is substantially greater than that for other monomers like methyl methacrylate (B99206) under similar anionic conditions.

While the anionic polymerization of this compound is typically rapid and leads to high molecular weight polymers, the final architecture of the polymer can be influenced by several conditions. The presence of acidic species can inhibit or slow down the polymerization. Weak acids tend to slow the reaction, while strong acids can halt it completely by terminating the propagating carbanion. The concentration of the initiator and the monomer, as well as the temperature and solvent polarity, can also affect the polymerization kinetics and, consequently, the molecular weight and molecular weight distribution of the resulting polymer. However, the molecular weights of poly(cyanoacrylates) are generally not significantly affected by temperature.

The rapid curing and instantaneous adhesion of this compound are direct consequences of its anionic polymerization mechanism. Key influencing factors include:

Substrate Surface: The nature of the surface to be bonded is crucial. Most surfaces have a thin layer of adsorbed moisture, which is sufficient to initiate polymerization.

Humidity: Higher ambient humidity provides more water molecules to initiate the reaction, thus accelerating the curing speed.

Temperature: The polymerization is an exothermic process, releasing heat that can further accelerate the reaction rate.

Absence of Inhibitors: Commercial cyanoacrylate formulations contain acidic stabilizers to prevent premature polymerization in the container. Upon application, these stabilizers are neutralized by the basic moisture on the substrate, allowing polymerization to proceed.

| Factor | Influence on Curing Speed | Mechanism |

| Moisture/Humidity | Increases | Acts as a nucleophilic initiator for anionic polymerization. |

| Surface Basicity | Increases | Basic sites on a surface can initiate polymerization. |

| Temperature | Increases | The polymerization is exothermic, and higher temperatures increase reaction rates. |

| Acidic Species | Decreases/Inhibits | Acts as a stabilizer by neutralizing initiating bases or terminating propagating chains. |

Influence of Polymerization Conditions on Polymer Architecture

Radical Polymerization of this compound

While less common than its anionic counterpart, this compound can undergo radical polymerization. This pathway is synthetically more challenging but offers the potential for greater control over the polymer structure.

A fundamental requirement for the radical polymerization of cyanoacrylates is the stringent exclusion of basic species, such as moisture, to prevent the overwhelmingly rapid anionic polymerization from occurring. Therefore, these reactions must be carried out under acidic conditions to inhibit the anionic pathway.

A common initiator system for the radical polymerization of cyanoacrylates is 2,2′-azobis(2-methylpropionitrile) (AIBN). AIBN is a thermal initiator that decomposes upon heating to generate two 2-cyanoprop-2-yl radicals, which then initiate the polymerization. The process typically involves dissolving the monomer and AIBN in a suitable solvent in the presence of an acidic inhibitor. The reaction is then heated to a temperature sufficient to cause the thermal decomposition of AIBN, usually in the range of 60-80°C.

The successful radical polymerization of various alkyl 2-cyanoacrylates has been reported using AIBN as the initiator in the presence of acidic inhibitors like methanesulfonic acid (MeSO₃H) or boron trifluoride acetic acid complex. These conditions allow for the formation of poly(this compound) via a radical mechanism, opening avenues for creating copolymers and more complex polymer architectures that are not accessible through the spontaneous anionic route.

| Polymerization Type | Initiator(s) | Conditions | Key Feature |

| Anionic | Weak bases (e.g., moisture, alcohols, amines) | Ambient temperature, presence of nucleophiles | Extremely rapid, responsible for "instant" adhesion. |

| Radical | Thermal initiators (e.g., AIBN) | Acidic conditions to suppress anionic polymerization, elevated temperature (e.g., 60-80°C). | Allows for more controlled synthesis and copolymerization. |

Kinetic Studies of Radical Propagation (kp) and Termination (kt)

The radical polymerization of this compound, while less common than its anionic counterpart, is crucial for producing copolymers and polymers with enhanced stability. mdpi.comresearchgate.net Kinetic studies, particularly the determination of the propagation rate coefficient (k_p_) and the termination rate coefficient (k_t_), are essential for understanding and controlling this process.

Research into the absolute rate constants for alkyl 2-cyanoacrylates has been conducted, primarily using the rotating sector method, under conditions designed to suppress the otherwise dominant anionic polymerization. afinitica.comsemanticscholar.org Studies on ethyl 2-cyanoacrylate (ECA), a close structural analog of this compound, provide valuable kinetic data representative of this class of monomers. In bulk polymerizations at 30°C, using anionic inhibitors like acetic acid or 1,3-propanesultone, the rate coefficients were determined. mdpi.comsemanticscholar.org The results showed that the choice of anionic inhibitor did not significantly alter the radical polymerization kinetics, indicating effective suppression of the anionic pathway. mdpi.comsemanticscholar.org

The propagation rate coefficient (k_p_) for ethyl 2-cyanoacrylate was found to be approximately 1610-1622 L·mol⁻¹·s⁻¹. afinitica.comsemanticscholar.org This value is notably high, more than five times greater than that of common monomers like methyl methacrylate (MMA) under similar conditions. mdpi.comsemanticscholar.org The high reactivity is attributed to the stabilizing effect of the nitrile group on the propagating radical. mdpi.comsemanticscholar.org The termination rate coefficient (k_t_) was determined to be in the range of 4.04–4.11 × 10⁸ L·mol⁻¹·s⁻¹. afinitica.comsemanticscholar.org Termination in the radical polymerization of cyanoacrylates is believed to occur predominantly through disproportionation. mdpi.com

Table 1: Radical Polymerization Kinetic Parameters for Ethyl 2-Cyanoacrylate at 30°C

| Anionic Inhibitor | Propagation Rate Coefficient (k_p_) (L·mol⁻¹·s⁻¹) | Termination Rate Coefficient (k_t_) (L·mol⁻¹·s⁻¹) | Source |

|---|---|---|---|

| Acetic Acid (7.0 wt%) | 1622 | 4.11 × 10⁸ | mdpi.comafinitica.com |

| 1,3-Propanesultone (0.5 wt%) | 1610 | 4.04 × 10⁸ | mdpi.comafinitica.com |

Comparison of Radical and Anionic Polymerization Pathways

This compound can polymerize via two distinct pathways: anionic and radical polymerization. These mechanisms differ significantly in their initiation, kinetics, and the properties of the resulting polymer. mdpi.comnih.gov

Anionic Polymerization: This is the most characteristic and rapid polymerization pathway for cyanoacrylates. researchgate.netvulcanchem.comaronalpha.net It is initiated by weak bases, including trace amounts of moisture on surfaces, alcohols, or amines. mdpi.comnih.govpcbiochemres.com The high electrophilicity of the β-carbon on the vinyl group makes it extremely susceptible to nucleophilic attack. mdpi.com This initiation forms a carbanion on the α-carbon, which is highly stabilized by resonance through the adjacent cyano and ester groups. mdpi.comnih.gov This stabilized carbanion then rapidly propagates by attacking another monomer molecule. mdpi.com The propagation rate coefficient (k_p_) for anionic polymerization is exceptionally high, with values reported to be close to 10⁶ L·mol⁻¹·s⁻¹, orders of magnitude faster than for radical polymerization or the anionic polymerization of monomers like MMA. nih.gov However, polymers formed through this pathway are susceptible to degradation by base-catalyzed unzipping. mdpi.com

Radical Polymerization: This pathway is more synthetically versatile but requires stringent conditions to execute. mdpi.comresearchgate.net Because the anionic pathway is so facile, radical polymerization is only possible under acidic conditions, where an anionic inhibitor (or "stabilizer") is used to suppress initiation by nucleophiles. mdpi.comnih.gov The process is then started using a conventional radical initiator, such as azobisisobutyronitrile (AIBN). nih.gov While kinetically slower than the anionic route, the radical pathway offers the significant advantage of allowing for copolymerization with a wide range of other vinyl monomers, which is very difficult to achieve anionically. mdpi.com Furthermore, polymers produced via radical polymerization exhibit greater stability, particularly against thermal and chemical degradation, as they are less prone to the unzipping depolymerization that affects anionically formed poly(cyanoacrylates). mdpi.comnih.gov

Table 2: Comparison of Anionic and Radical Polymerization of this compound

| Feature | Anionic Polymerization | Radical Polymerization |

|---|---|---|

| Initiator | Weak bases (e.g., water, alcohols, amines) mdpi.comnih.gov | Radical initiators (e.g., AIBN, BPO) in the presence of an anionic inhibitor mdpi.comnih.gov |

| Reaction Conditions | Ambient, presence of moisture aronalpha.netpcbiochemres.com | Acidic conditions to suppress anionic pathway mdpi.comresearchgate.net |

| Propagation Speed (k_p_) | Extremely fast (~10⁶ L·mol⁻¹·s⁻¹) nih.gov | Fast, but significantly slower than anionic (~10³ L·mol⁻¹·s⁻¹) mdpi.comafinitica.com |

| Copolymerization | Difficult to control mdpi.com | Readily achieved with various vinyl monomers mdpi.comrsc.org |

| Polymer Stability | Less stable; prone to unzipping/depolymerization mdpi.com | More stable; resistant to unzipping mdpi.comnih.gov |

Copolymerization Strategies Involving this compound

The ability to copolymerize this compound via radical polymerization allows for the synthesis of materials with tailored properties, overcoming some of the limitations of the homopolymer, such as brittleness. mdpi.comraajournal.com

Copolymerization with Vinyl Monomers (e.g., Methyl Methacrylate, Styrene)

Due to the strong electron-withdrawing nature of its cyano and ester groups, this compound is a powerful electron-accepting monomer. afinitica.com When copolymerized with more electron-rich vinyl monomers like methyl methacrylate (MMA) or styrene (B11656) (St), it exhibits a strong tendency toward alternation. mdpi.comnih.gov This means the resulting copolymer chain consists of alternating units of the cyanoacrylate and the comonomer rather than long blocks of a single monomer. nih.gov

The reactivity ratios (r₁ and r₂) quantify this behavior. For a cyanoacrylate monomer (M₁), a low r₁ value indicates a preference for adding the comonomer (M₂) rather than another M₁ molecule. Studies on the copolymerization of methyl 2-cyanoacrylate (a close analog) with MMA (M₂) found reactivity ratios of r₁ = 0.25 and r₂ = 0.04, confirming a high tendency for alternation. nih.gov Similar behavior is observed in the copolymerization of ethyl 2-cyanoacrylate with MMA. nih.gov

Table 3: Reactivity Ratios for Radical Copolymerization of Methyl 2-Cyanoacrylate (M₁) with Vinyl Monomers (M₂) at 60°C

| Comonomer (M₂) | r₁ (Cyanoacrylate) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type Indicated |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 0.25 | 0.04 | 0.01 | Alternating nih.gov |

| Styrene (St) | 0.40 | 0.12 | 0.048 | Alternating nih.gov |

Spontaneous Copolymerization Phenomena

The high reactivity of alkyl 2-cyanoacrylates as electron-accepting monomers can lead to highly favorable, near-spontaneous copolymerization with strongly electron-donating monomers. mdpi.comafinitica.com For instance, when paired with electron-rich monomers like vinyl ethers, cyanoacrylates readily form alternating head-to-tail copolymers via a radical mechanism. mdpi.com The significant difference in the electronic nature of the two monomers provides a strong driving force for the cross-propagation reaction (a poly(cyanoacrylate) radical adding a vinyl ether monomer, and vice-versa), making the formation of the alternating copolymer structure exceptionally efficient. mdpi.com

Impact of Comonomers on Polymerization Kinetics and Product Characteristics

Introducing a comonomer into the polymerization of this compound has a profound effect on both the reaction kinetics and the final polymer's properties.

Product Characteristics: Copolymerization is a key strategy to modify the characteristics of the final material.

Flexibility and Softness: The homopolymer of this compound is noted for being softer and having lower softening and glass transition temperatures compared to polymers from shorter-chain cyanoacrylates like methyl or ethyl esters. nih.gov This inherent flexibility, imparted by the ethoxyethyl side chain, can be further tuned through copolymerization. nih.gov

Thermal Stability: Incorporating comonomers can significantly enhance the thermal stability of the polymer. Studies on copolymers of ethyl 2-cyanoacrylate and MMA have shown that the presence of MMA units in the chain improves stability against thermal degradation compared to the cyanoacrylate homopolymer. nih.gov

Biodegradability: The ether linkage in the side chain of this compound makes its polymer more susceptible to hydrolysis and thus more biodegradable than polymers of simple alkyl cyanoacrylates. nih.gov The rate of this degradation is affected by the polymer's molecular weight and can be further modified by the choice and proportion of comonomers. nih.gov

Role of Stabilizers and Inhibitors in Polymerization Control

Due to the extreme reactivity of this compound, particularly towards anionic polymerization, stabilizers (inhibitors) are essential for its manufacture, storage, and handling. researchgate.netgoogle.com A combination of both anionic and radical inhibitors is typically used to ensure shelf stability while allowing for rapid polymerization upon application. mdpi.comresearchgate.net

Anionic Polymerization Inhibitors: These are the most critical stabilizers, as they prevent the instantaneous polymerization initiated by trace moisture or other weak bases. google.comafinitica.com They are acidic compounds that neutralize potential anionic initiators. Common examples include:

Gaseous acids: Sulfur dioxide (SO₂) is a widely used vapor-phase inhibitor that protects the monomer in the headspace of a container. google.com

Strong acids and sulfonic acid derivatives: Compounds like methanesulfonic acid, p-toluenesulfonic acid, and even sulfuric acid are effective liquid-phase inhibitors. google.comgoogle.com

Lewis acids: Boron trifluoride (BF₃) can also be used. mdpi.comgoogle.com The concentration of these inhibitors must be carefully controlled; too little results in premature polymerization, while too much can "over-stabilize" the monomer, leading to slow or incomplete curing when used as an adhesive. raajournal.comgoogle.com

Radical Polymerization Inhibitors: To prevent polymerization initiated by free radicals, which can be generated by heat, UV light, or impurities, radical inhibitors are also added. These are typically phenolic compounds that act as radical scavengers. Common examples include:

Hydroquinone (B1673460) google.comgoogle.com

p-Methoxyphenol (MEHQ) google.com

Butylated hydroxyanisole (BHA) google.com These are added in parts-per-million (ppm) quantities and are crucial for long-term shelf stability. google.comgoogle.com

Anionic Polymerization Inhibitors (e.g., Sulfur Dioxide, Phosphoric Anhydride (B1165640), Methanesulfonic Acid)

Anionic polymerization is the most common and rapid pathway for cyanoacrylate curing, initiated by weak bases or nucleophiles such as moisture. google.comafinitica.compcbiochemres.com To prevent this, acidic compounds are added as anionic inhibitors. afinitica.comnih.gov These stabilizers work by neutralizing the basic initiators, thereby preventing the onset of polymerization. nih.gov

Sulfur Dioxide (SO₂): Sulfur dioxide is a widely used acidic gas inhibitor. google.comafinitica.com It is particularly effective in the vapor phase, preventing polymerization on the walls of the storage container above the liquid adhesive. afinitica.com SO₂ is often employed as a process stabilizer during the synthesis of the cyanoacrylate monomer. google.comafinitica.com Its concentration is a critical parameter, as it directly influences the curing time of the adhesive upon application. google.comscispace.com In some applications, SO₂ is considered more biocompatible than other strong acid inhibitors. google.com

Phosphoric Anhydride (P₂O₅): Phosphoric anhydride, also known as diphosphorus (B173284) pentoxide, is another effective anionic polymerization inhibitor. afinitica.comgoogle.com It is a powerful Lewis acid and is often used during the manufacturing process. Specifically, it can be added to neutralize any residual basic catalysts after the initial condensation reaction and before the final depolymerization step that yields the pure monomer. raajournal.com

Methanesulfonic Acid (MSA): Methanesulfonic acid is a strong organic acid that serves as a potent liquid-phase anionic inhibitor. nih.govgoogle.com It functions by providing a source of protons to terminate the propagating anionic chain or any zwitterionic species that may form, effectively halting polymerization before significant chain growth occurs. nih.gov MSA is often used in very low concentrations, typically in the parts-per-million (ppm) range, and sometimes in combination with sulfur dioxide for comprehensive stabilization. google.com

| Anionic Inhibitor | Type | Primary Function | Typical Concentration Range (in general cyanoacrylate formulations) |

| Sulfur Dioxide (SO₂) | Acidic Gas | Vapor and liquid phase stabilization; controls curing speed | 50 - 500 ppm google.com |

| Phosphoric Anhydride (P₂O₅) | Lewis Acid | Process stabilizer; neutralizes basic catalysts | Used during synthesis raajournal.com |

| Methanesulfonic Acid (MSA) | Protonic Acid | Liquid phase stabilization; terminates growing polymer chains | 5 - 100 ppm nih.govgoogle.com |

Radical Polymerization Inhibitors (e.g., Hydroquinone, Hydroquinone Monomethyl Ether)

While less common than the anionic pathway, radical polymerization can be initiated by factors such as heat or UV light. nih.gov To prevent this, radical scavengers are added to the formulation. These are typically phenolic compounds. nih.govgoogle.com

Hydroquinone (HQ): Hydroquinone is a standard and highly effective radical polymerization inhibitor. atamankimya.comwikipedia.org Its primary function is to act as a free radical scavenger. wikipedia.orgatamanchemicals.com It can donate a hydrogen atom from one of its hydroxyl groups to a reactive radical, neutralizing it. The resulting hydroquinone radical is resonance-stabilized and significantly less reactive, thus preventing the initiation or propagation of a radical chain reaction. wikipedia.org This action is crucial for ensuring the long-term shelf stability of the monomer. atamankimya.com

Hydroquinone Monomethyl Ether (MEHQ): Also known as p-methoxyphenol, MEHQ is another widely used phenolic radical inhibitor. afinitica.comgoogle.comgoogleapis.com It functions in a manner analogous to hydroquinone, scavenging free radicals to prevent unwanted polymerization. afinitica.com The choice between hydroquinone and MEHQ can depend on specific formulation requirements and desired stability characteristics.

| Radical Inhibitor | Type | Primary Function | Typical Concentration Range (in general cyanoacrylate formulations) |

| Hydroquinone (HQ) | Phenolic Compound | Free radical scavenger; prolongs shelf life | 5 - 3000 ppm google.comgoogle.comgoogle.com |

| Hydroquinone Monomethyl Ether (MEHQ) | Phenolic Compound | Free radical scavenger | Not specifically quantified in reviewed sources |

Mechanistic Understanding of Inhibition and Stabilization

The mechanism of anionic inhibition is fundamentally an acid-base neutralization. The highly electrophilic nature of the cyanoacrylate monomer makes it extremely susceptible to attack by nucleophiles (bases). pcbiochemres.com Even weak bases like water can initiate a rapid polymerization cascade, forming a carbanion that propagates the chain. google.compcbiochemres.com Anionic inhibitors are acidic compounds that readily donate a proton (H⁺). This proton can either neutralize the basic initiator before it reacts with a monomer or terminate a "living" polymer chain that has already started to form. nih.govresearchgate.net By maintaining a slightly acidic environment within the adhesive, these inhibitors ensure that the concentration of active anionic initiators remains below the threshold required for polymerization. nih.gov

The mechanism of radical inhibition involves interrupting a free-radical chain reaction. This process consists of initiation, propagation, and termination steps. Radical inhibitors like hydroquinone act as chain-terminating agents. wikipedia.org They readily donate a hydrogen atom to a propagating radical, satisfying its valency and stopping it from reacting with another monomer. The inhibitor itself becomes a radical, but this new radical is highly stabilized by resonance and sterically hindered, making it incapable of initiating a new polymer chain. wikipedia.org This effectively breaks the chain reaction and stabilizes the monomer against radical-induced polymerization, which might otherwise be triggered by exposure to energy sources like heat or light. nih.gov

For optimal shelf life and performance, a carefully balanced combination of both anionic and radical inhibitors is essential. google.com

Polymeric Materials Science and Engineering Aspects

Structure-Property Relationships of Poly(2-Ethoxyethyl 2-Cyanoacrylate)

Impact of Alkoxyethyl Side Chain on Polymer Flexibility and Softness

The ethoxyethyl side chain in poly(this compound) is a key contributor to its enhanced flexibility and softness compared to other poly(alkyl cyanoacrylates). nih.gov The incorporation of an ether linkage within the side chain increases rotational freedom along the polymer backbone. nih.govafinitica.com This is because the ether oxygen atom lacks hydrogen atoms, which facilitates easier chain rotation and results in a more flexible polymer. nih.govafinitica.com This increased flexibility makes the resulting polymer less brittle. nih.govvulcanchem.com Studies have shown that cyanoacrylates with longer side chains, including those with ether linkages, produce more elastic polymers. nih.govafinitica.com For instance, research has demonstrated that ethoxyethyl cyanoacrylate, which contains an ether side chain, is a soft and biodegradable adhesive. nih.gov This inherent flexibility is a significant advantage in applications where rigid and brittle materials would be unsuitable. nih.govafinitica.com

Glass Transition Temperature (Tg) and its Determinants in Poly(this compound)

The glass transition temperature (Tg) is a critical property of polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the Tg is significantly influenced by its chemical structure. Research has shown that poly(ethoxyethyl cyanoacrylate) has considerably lower softening and glass transition temperatures compared to poly(cyanoacrylates) with shorter alkyl side chains like methyl, ethyl, or isobutyl groups. nih.govvulcanchem.com This lower Tg is a direct consequence of the increased flexibility imparted by the ethoxyethyl side chain, which reduces the energy required for the polymer chains to move relative to one another. nih.govvulcanchem.com

The method of polymerization and the resulting molecular weight of the polymer can also affect the Tg. mdpi.com Generally, for poly(alkyl 2-cyanoacrylates), the Tg tends to decrease as the length and steric bulk of the ester side chain increase. mdpi.com However, factors such as the polymerization temperature and the specific analytical technique used for measurement can lead to variations in the reported Tg values. mdpi.comresearchgate.net

Table 1: Glass Transition Temperatures (Tg) of Various Poly(cyanoacrylates)

| Polymer | Glass Transition Temperature (Tg) (°C) |

| Poly(methyl 2-cyanoacrylate) | ~160 |

| Poly(ethyl 2-cyanoacrylate) | ~150 |

| Poly(ethoxyethyl cyanoacrylate) | Significantly lower than methyl, ethyl, or isobutyl derivatives nih.govvulcanchem.com |

Note: Specific Tg values for poly(ethoxyethyl 2-cyanoacrylate) can vary based on measurement conditions and polymer characteristics.

Relationship between Molecular Weight and Polymer Properties

The molecular weight of poly(this compound) has a notable impact on its properties, including its degradation rate and mechanical performance. nih.gov Studies on the hydrolysis of poly(ethoxyethyl cyanoacrylate) have indicated that the process is significantly affected by the polymer's molecular weight. nih.gov Generally, higher molecular weight polymers tend to exhibit different degradation kinetics. nih.gov

In the context of mechanical properties, while a direct correlation for poly(this compound) is not extensively detailed in the provided search results, it is a general principle in polymer science that higher molecular weights often lead to improved mechanical properties, such as increased strength, up to a certain point. However, the synthesis process itself is influenced by molecular weight considerations. For instance, in the production of cyanoacrylate monomers, a higher molecular weight of the condensation oligomer before pyrolysis can lead to a higher yield of the final monomer. nih.gov The molecular weight distribution also plays a role, with a narrower distribution being favorable for monomer yield. nih.gov

Mechanical Performance Characteristics of Poly(this compound) and its Composites

The mechanical behavior of poly(this compound) is a direct reflection of its molecular structure, particularly the flexibility of its side chains. These characteristics can be further tailored through the formation of composites.

Evaluations of Shear Bond Strength and Deformability in Materials Systems

The shear bond strength of cyanoacrylate adhesives is a critical performance metric. While specific data for this compound is not always isolated, studies on related alkoxyethyl cyanoacrylates show a trend where increasing the side-chain length can lead to a decrease in adhesive strength, though it often remains within a useful range. nih.govafinitica.com For example, one product based on ethoxyethyl α-cyanoacrylate, TB7721, exhibits notable tensile shear bond strength on various substrates. threebond.co.jp

Table 2: Tensile Shear Bond Strength of an Ethoxyethyl α-Cyanoacrylate Adhesive (TB7721) on Various Adherends

| Adherend Material | Tensile Shear Bond Strength (MPa) |

| Fe | 18.4 |

| Al | 12.9 |

| SUS | 7.7 |

| Brass | 10.8 |

| Cu | 12.4 |

| Nickel | 7.5 |

Source: threebond.co.jp

The deformability of the polymer, a measure of its ability to change shape without fracturing, is enhanced by the flexible nature of the ethoxyethyl side chain. nih.govafinitica.com This increased deformability, or lower elastic modulus, contributes to a more resilient bond, particularly on flexible substrates. nih.govafinitica.com

Elasticity and Toughness Modification through Polymer Design

The inherent flexibility of the poly(this compound) backbone can be further modified to enhance elasticity and toughness. The incorporation of an ether oxygen in the side chain is a key design element that improves elasticity by facilitating chain rotation. nih.govafinitica.com This is a significant advantage over traditional alkyl cyanoacrylates, which tend to be more brittle. nih.govafinitica.com

Research has shown that longer carbon side-chain lengths in alkoxyethyl cyanoacrylates lead to better elasticity, as indicated by a reduced elastic modulus. nih.govafinitica.com This principle allows for the tailoring of mechanical properties by adjusting the monomer structure. For instance, polymerized hexoxyethyl cyanoacrylate has been found to be more elastic than the commercially available 2-octyl cyanoacrylate. nih.govafinitica.com The modification of cyanoacrylate systems, for example by creating blends with other flexible oligomers, has been shown to tailor mechanical properties over a wide range, achieving Young's moduli from 0.2 to 900 MPa. researchgate.net This demonstrates the potential to engineer poly(cyanoacrylate)-based materials with a broad spectrum of mechanical responses, from very soft and elastic to more rigid, by carefully designing the polymer architecture. researchgate.net

Role of Crosslinking in Enhanced Mechanical Properties

Poly(this compound), like other poly(alkyl 2-cyanoacrylates), forms linear, high-molecular-weight homopolymers through rapid anionic polymerization. researchgate.net This process results in a thermoplastic polymer that, while exhibiting strong adhesive properties, can be inherently brittle. researchgate.net To counteract this brittleness and enhance mechanical performance, crosslinking strategies can be employed. The polymerization of 2-cyanoacrylate esters typically does not create cross-linked structures. researchgate.net However, cross-links can be introduced by incorporating unsaturated structures into the formulation. Subsequent application of heat after the initial anionic polymerization can induce free-radical polymerization between these unsaturated groups, leading to the formation of a cross-linked network. researchgate.net

One method to achieve this is by including monomers with additional reactive sites, such as allyl 2-cyanoacrylate. The allyl group contains a double bond that does not participate in the initial anionic polymerization but can undergo subsequent crosslinking reactions at elevated temperatures, a feature utilized in developing thermally resistant adhesives. mdpi.comnih.gov This approach transforms the thermoplastic nature of the cured adhesive into a more thermoset-like material, improving its strength and thermal stability. While direct studies detailing specific crosslinking agents for this compound are not prevalent in the provided results, the principles derived from similar cyanoacrylates, like ethyl and allyl esters, are broadly applicable. The introduction of cross-links generally serves to increase the rigidity and thermal degradation temperature of the polymer network, at the cost of reduced flexibility.

Formulation Design for Tuned Material Properties

The properties of cured this compound can be precisely tailored through strategic formulation design, involving the addition of various components to the monomer before polymerization.

Incorporation of Plasticizers and Thickeners in Polymer Formulations

To overcome the inherent brittleness of poly(cyanoacrylates), plasticizers are commonly incorporated into formulations. These small molecules reduce the glass transition temperature (Tg) of the polymer, making the cured adhesive less rigid and more impact-resistant. researchgate.netgoogle.com For cyanoacrylate adhesives, common plasticizers include C1 to C10 alkyl esters of dibasic acids like sebacic acid and malonic acid, as well as phthalates, adipates, and succinates. google.comraajournal.com Specific examples used in various adhesive formulations include tributyl 2-acetylcitrate, diethyl phthalate, and dipropylene glycol dibenzoate. kinampark.comgoogle.com The addition of a plasticizer can make the cured bond more durable and flexible. google.com For instance, isoprene, a monomer of natural rubber, is sometimes included to provide elasticity to the adhesive after polymerization. yalashes.decilioshop.it

Thickeners are added to modify the viscosity of the liquid monomer, which is crucial for controlling its application, especially on porous or vertical surfaces. raajournal.compcbiochemres.com Polymethyl methacrylate (B99206) (PMMA) is a frequently used thickener in cyanoacrylate adhesives. yalashes.decilioshop.it It dissolves in the monomer to increase its viscosity without significantly affecting the fumes produced during curing. cilioshop.it The amount of PMMA can influence both the density and the setting speed of the adhesive. cilioshop.it Other thickening agents include various polymers and copolymers like polyacrylates and cellulose (B213188) esters, as well as inorganic fillers such as fumed silica. raajournal.comgoogleapis.com The viscosity of industrial cyanoacrylate adhesives can range widely, from very low (2 cP) to very high (3000 cP), depending on the intended application. raajournal.com

Table 1: Common Additives in Cyanoacrylate Formulations

| Additive Type | Examples | Primary Function | Reference |

|---|---|---|---|

| Plasticizers | Diethyl Phthalate, Tributyl 2-acetylcitrate, Isoprene | Increase flexibility, reduce brittleness | raajournal.comkinampark.comgoogle.comyalashes.de |

| Thickeners | Polymethyl methacrylate (PMMA), Fumed Silica | Increase viscosity, control flow | raajournal.comyalashes.decilioshop.it |

Modification with Other Polymers and Oligomers (e.g., Poly(L-lactide-co-ε-caprolactone), Poly(methyl methacrylate))

Blending this compound with other polymers and oligomers is a key strategy to achieve significant modifications in material properties.

Poly(methyl methacrylate) (PMMA): As mentioned, PMMA is frequently used as a thickener. yalashes.decilioshop.it However, its role can extend beyond viscosity control. When blended with ethyl-2-cyanoacrylate, PMMA can form a structure resembling an interpenetrating network upon the rapid polymerization of the cyanoacrylate. afinitica.com This modification has been shown to lower the tensile stiffness and increase the deformability and impact resistance of the resulting adhesive bond. afinitica.com

Poly(L-lactide-co-ε-caprolactone) (PLCL): This biodegradable elastomer can be mixed with cyanoacrylates to improve their flexibility and biocompatibility. researchgate.net Research involving allyl 2-cyanoacrylate demonstrated that mixing it with PLCL significantly improved the flexibility of the resulting material. researchgate.net By varying the copolymer composition of PLCL itself, properties such as degradation rate and mechanical characteristics can be finely tuned. thaiscience.infonih.gov While this specific blend is often explored for biomedical applications, the fundamental material science principle of blending a rigid polymer (poly-cyanoacrylate) with a soft elastomer (PLCL) to enhance elasticity is broadly applicable. researchgate.net Increasing the concentration of PLCL in such a blend typically decreases the bond strength but substantially increases flexibility. researchgate.net

Influence of Additives on Thermal and Hydrolytic Stability of Cured Polymers

The long-term performance of cured this compound is dependent on its stability against environmental factors like heat and moisture.

Thermal Stability: Poly(cyanoacrylates) generally exhibit poor thermal stability, beginning to degrade at temperatures slightly above their glass transition temperature. mdpi.comnih.gov For poly(ethyl 2-cyanoacrylate), degradation starts around 150°C. mdpi.comnih.gov To improve performance at elevated temperatures, various thermal stabilizers can be added. Additives such as maleic anhydride (B1165640), phthalic anhydride, and certain maleimide (B117702) or nadimide compounds have been shown to enhance the heat resistance of cyanoacrylate adhesive bonds. google.com

Hydrolytic Stability: The stability of the polymer in the presence of water is crucial for durability. Hydrolytic degradation occurs through the scission of the polymer backbone. raajournal.com Studies on various poly(alkyl 2-cyanoacrylates) have shown that hydrolytic stability generally increases with the length of the alkyl ester side chain. nih.gov For instance, poly(ethoxyethyl 2-cyanoacrylate) has been found to hydrolyze faster than polymers of ethyl and isobutyl cyanoacrylate. nih.gov The molecular weight of the polymer also significantly affects its hydrolysis rate. nih.gov Formulations containing fluoroalkyl methylene (B1212753) malonates have demonstrated improved thermal and hydrolytic stability compared to standard ethyl 2-cyanoacrylate. mdpi.com To ensure stability in the liquid monomer state before curing, inhibitors of both anionic and radical polymerization are added. Anionic inhibitors include acidic compounds like sulfur dioxide and methanesulfonic acid, while radical inhibitors include substances like hydroquinone (B1673460). google.comgoogleapis.com

Surface Chemistry and Adhesion Mechanisms (Non-Biological Context)

The remarkable adhesive properties of this compound stem from its unique polymerization chemistry that is initiated at the substrate surface.

Interactions with Substrate Surfaces

The adhesion of cyanoacrylates is primarily driven by a rapid, surface-catalyzed anionic polymerization. raajournal.compcbiochemres.com The this compound monomer possesses two strong electron-withdrawing groups (the cyano group and the ester group) attached to the same carbon atom of the double bond. nih.govraajournal.com This electronic structure makes the other carbon of the double bond highly susceptible to attack by even weak nucleophiles. nih.govpcbiochemres.com

Almost all surfaces at room temperature have a thin, adsorbed layer of moisture. raajournal.com The hydroxyl ions in this water layer act as the nucleophilic initiator, attacking the monomer and starting the polymerization process. pcbiochemres.compcbiochemres.com This initiation creates a carbanion that rapidly propagates, adding more monomer units to form long polymer chains. nih.govraajournal.com The reaction is exothermic, and the heat generated can further accelerate the cure. pcbiochemres.com

The resulting high-molecular-weight polymer chains form a hard, glassy resin that mechanically interlocks with the microscopic pores and asperities of the substrate surface, creating a strong bond. pcbiochemres.comresearchgate.net While the primary bonding force is mechanical interlocking, the initial chemical interaction with surface initiators is the critical first step. The process is so effective that cyanoacrylates can bond a wide variety of non-biological materials, including metals, plastics, ceramics, and rubber. aronalpha.net The efficiency and speed of bonding can be affected by the nature of the substrate; acidic surfaces can slow down or inhibit the anionic polymerization, while basic surfaces can accelerate it. raajournal.com

Table 2: Bond Strength of a Standard Cyanoacrylate Adhesive on Various Substrates

| Substrate | Tensile Shear Strength (MPa) |

|---|---|

| Steel | 15 - 25 |

| Aluminum | 12 - 20 |

| Neoprene | >5 |

| Nitrile Rubber | >5 |

| Polycarbonate | >5 |

| PVC | >6 |

Note: This table provides typical values for standard ethyl cyanoacrylate as a representative example to illustrate performance on different materials. Actual values for this compound may vary based on specific formulation and testing conditions.

Factors Affecting Adhesion Performance

The performance of adhesives based on this compound is not intrinsic to the monomer alone but is the result of a complex interplay of various factors. The final strength and durability of the adhesive bond are critically dependent on the properties of the materials being joined (substrates), the preparation of their surfaces, the geometry of the joint, and the environmental conditions during and after application. Understanding these variables is essential for optimizing the bonding process and ensuring a reliable and durable adhesive joint.

Substrate Properties

The nature of the substrate is a primary determinant of adhesive performance. Key characteristics include the material's surface energy, porosity, and chemical reactivity.

Surface Energy: Cyanoacrylate adhesives, including this compound, achieve the strongest bonds on substrates with high surface energy, such as metals and glass, as this promotes better wetting and spreading of the adhesive. pcbiochemres.com Conversely, materials with low surface energy, like polyethylene (B3416737) and polypropylene, are challenging to bond without specialized surface treatment because the adhesive does not spread out effectively over the surface. pcbiochemres.comincurelab.comhisco.com

Porosity: Porous materials such as wood, leather, or certain fabrics can absorb the liquid adhesive before it has a chance to polymerize at the bond line. incurelab.com This wicking action can lead to a "starved" joint with insufficient adhesive, resulting in significantly reduced bond strength. incurelab.com For such applications, higher viscosity or gel formulations of cyanoacrylates are often employed to prevent excessive absorption. gluegun.com

Substrate Reactivity: The polymerization of this compound is an anionic process initiated by weak bases, with surface moisture being the most common initiator. vulcanchem.compcbiochemres.com Therefore, the chemical nature of the substrate surface plays a significant role. Acidic surfaces can neutralize the basic initiators, slowing down or even inhibiting the cure, whereas alkaline or basic surfaces can accelerate polymerization. vulcanchem.com Some plastics that contain high levels of plasticizers or fillers may interact with the adhesive, leading to material degradation such as softening or embrittlement over time. incurelab.com

The setting time of this compound varies significantly with the substrate material, as demonstrated by data for commercial adhesives based on this monomer.

| Substrate Material | Setting Time (seconds) |

|---|---|

| Rigid PVC | 10 |

| Polymethylmethacrylate (PMMA) | 15 |

| Aluminum | 15 |

| Steel | 15 |

| Stainless Steel | 15 |

| ABS | 30 |

| Polycarbonate (PC) | 30 |

Data sourced from Aron Alpha Type 802 Technical Data Sheet. aronalpha.net

Surface Preparation

Proper preparation of the substrate surface is one of the most critical steps in achieving a strong and reliable adhesive bond. incurelab.comincurelab.com The objective is to present a clean, dry, and chemically active surface to the adhesive. gluegun.com

Cleaning: Surfaces must be meticulously cleaned to remove any contaminants such as dust, oil, grease, or mold release agents. incurelab.comgluegun.com Solvents are often used for this purpose, followed by complete drying, as residual solvents can interfere with the bond. gluegun.com

Primers and Activators: For difficult-to-bond, low surface energy plastics, specific primers are used. incurelab.comhisco.com These primers modify the surface chemistry, increasing its energy and making it more receptive to the adhesive. hisco.com Activators, or accelerators, can be used to speed up the cure on very acidic or dry surfaces, or to cure adhesive that is squeezed out of a joint. aronalpha.net However, the use of an accelerator can sometimes lead to a reduction in the ultimate bond strength. aronalpha.net

| Substrate | Treatment | Adhesive Shear Strength (MPa) | Observation |

|---|---|---|---|

| Polytetrafluoroethylene (PTFE) | None (Control) | 0.19 | Very low adhesion. |

| Polytetrafluoroethylene (PTFE) | Cyanoacrylate Primer | 0.93 | Significant increase in bond strength. |

| Polyethylene | None (Control) | ~0 | Essentially no bond. |

| Polyethylene | Cyanoacrylate Primer | >2.0 | Strong bond achieved, often leading to substrate failure. |

Illustrative data based on findings for cyanoacrylate systems. hisco.com

Joint Design